Cas no 182507-20-6 (Raloxifene 6,4’-Bis-β-D-glucuronide)

Raloxifene 6,4’-Bis-β-D-glucuronide structure
182507-20-6 structure
Product Name:Raloxifene 6,4’-Bis-β-D-glucuronide
CAS-nummer:182507-20-6
MF:C40H43NO16S
MW:825.831531763077
CID:113877
Update Time:2025-04-18

Raloxifene 6,4’-Bis-β-D-glucuronide Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranosiduronic acid,2-[4-(b-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl(9CI)
    • Raloxifene 6,4’-Bis-β-D-glucuronide
    • Raloxifene 6,4Bis-b-D-glucuronide
    • b-D-Glucopyranosiduronic acid,2-[4-(b-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)e...
    • b-D-Glucopyranosiduronic acid,2-[4-(b-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-y
    • Raloxifene 6,4’-Bis-
    • Raloxifene 6,4'-Bis-β-D-glucuronide
    • Raloxifene 6,4’-Bis--D-glucuronide
    • 2-[4-(-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl -D-Glucopyranosiduronic Acid
    • 2-[4-(b-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl b-D-Glucopyranosiduronic Aci
    • JDB040T4BJ
    • 4'-diglucuronideraloxifene-6
    • Raloxifene 6,4'-Bis-beta-D-glucuronide
    • beta-D-Glucopyranosiduronic acid, 2-(4-(beta-D-glucopyranuronosyloxy)phenyl)-3-(4-(2-(1-piperidinyl)ethoxy)benzoyl)benzo(b)thien-6-yl
    • Raloxifene-6, 4'-diglucuronide
    • beta-D-Glucopyranosiduronic acid, 2-[4-(beta-D-glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl
    • Raloxifene 4',6-diglucuronide
    • Q27281455
    • (2S,3S,4S,5R,6S)-6-[
    • Inchi: 1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1
    • InChI-sleutel: PCIAOPAUTIPRHI-SLTHDDBBSA-N
    • LACHT: S1C(C2C=CC(=CC=2)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O2)O)O)O)=C(C(C2C=CC(=CC=2)OCCN2CCCCC2)=O)C2C=CC(=CC1=2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 827.24600
  • Monoisotopische massa: 825.23025546 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1390
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 291
  • Moleculair gewicht: 825.8

Experimentele eigenschappen

  • Smeltpunt: >185°C (dec.)
  • PSA: 282.84000
  • LogboekP: 1.33080

Raloxifene 6,4’-Bis-β-D-glucuronide Prijsmeer >>

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